molecular formula C19H20N2O2S2 B415910 5-ethylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 331837-86-6

5-ethylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B415910
CAS No.: 331837-86-6
M. Wt: 372.5g/mol
InChI Key: QVXRMPDDTGLIFT-UHFFFAOYSA-N
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Description

5-ethylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of sulfur, oxygen, and nitrogen atoms within its ring system, making it a heterocyclic compound. The presence of these heteroatoms imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-ethylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. The synthetic route often includes the following steps:

    Formation of the core tricyclic structure: This is achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the ethylsulfanyl group: This step involves the substitution of a hydrogen atom with an ethylsulfanyl group, typically using ethylthiol as the reagent.

    Functionalization of the tricyclic core: Additional functional groups, such as the phenyl and dimethyl groups, are introduced through various substitution reactions.

Chemical Reactions Analysis

5-ethylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.

    Substitution: Various substitution reactions can occur at the phenyl ring or other positions on the tricyclic core, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-ethylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s heterocyclic structure is of interest in the study of enzyme interactions and protein binding.

    Medicine: Research is ongoing into the potential therapeutic applications of this compound, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The presence of sulfur, oxygen, and nitrogen atoms allows for multiple types of interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar compounds to 5-ethylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one include:

    5-(dodecylsulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one: This compound has a similar tricyclic structure but with a longer alkyl chain.

    5-(2-aminoethylthio)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: This compound features an aminoethylthio group instead of an ethylsulfanyl group.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and physical properties.

Properties

CAS No.

331837-86-6

Molecular Formula

C19H20N2O2S2

Molecular Weight

372.5g/mol

IUPAC Name

5-ethylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C19H20N2O2S2/c1-4-24-18-20-16-15(13-10-19(2,3)23-11-14(13)25-16)17(22)21(18)12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3

InChI Key

QVXRMPDDTGLIFT-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=CC=C4

Canonical SMILES

CCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=CC=C4

Origin of Product

United States

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